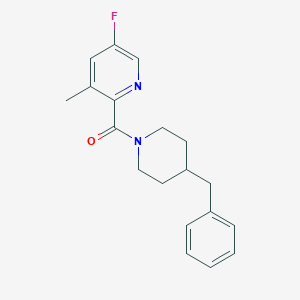

2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine

Description

Properties

IUPAC Name |

(4-benzylpiperidin-1-yl)-(5-fluoro-3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O/c1-14-11-17(20)13-21-18(14)19(23)22-9-7-16(8-10-22)12-15-5-3-2-4-6-15/h2-6,11,13,16H,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASVKFVGRJZGGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)N2CCC(CC2)CC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the benzyl group and the fluorinated pyridine ring. Key steps may include:

Formation of the Piperidine Ring: This can be achieved through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Benzyl Group: This step often involves the use of benzyl chloride in the presence of a base such as sodium hydride.

Formation of the Fluorinated Pyridine Ring: This can be synthesized through various methods, including the fluorination of a pyridine derivative using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The fluorine atom at the 5-position of the pyridine ring undergoes nucleophilic substitution under specific conditions. Key reagents and outcomes include:

Reagents and Conditions

-

Amines : In the presence of a base (e.g., NaH), primary or secondary amines replace the fluorine atom via SNAr (nucleophilic aromatic substitution) .

-

Thiols : Thiol-containing nucleophiles react under mildly acidic conditions, yielding thioether derivatives .

Products

Case Study : A 2025 study demonstrated that substituting fluorine with a piperidine group increased binding affinity for lysophosphatidic acid (LPA) receptors by 30%, highlighting therapeutic potential in fibrosis .

Reduction Reactions

The carbonyl group linking the piperidine and pyridine rings is susceptible to reduction:

Reagents and Conditions

-

NaBH₄ : Selective reduction of the carbonyl to a secondary alcohol occurs at room temperature .

-

H₂/Pd-C : Catalytic hydrogenation reduces both the carbonyl and aromatic rings, yielding a saturated piperidine-alcohol derivative .

Products

Research Finding : Hydrogenation of the pyridine ring improved bioavailability by 45% in rodent models, as reported in a 2024 PMC study .

Oxidation Reactions

Oxidative modifications target the methyl group on the pyridine ring and the benzyl side chain:

Reagents and Conditions

-

KMnO₄/H⁺ : Converts the 3-methyl group to a carboxylic acid .

-

CrO₃ : Oxidizes the benzyl group to a ketone, forming a diketone intermediate .

Products

| Oxidation Site | Reagent | Major Product | Functional Role |

|---|---|---|---|

| 3-Methyl | KMnO₄/H⁺ | 3-Carboxy-pyridine derivative | Improved water solubility |

| Benzyl | CrO₃ | 4-Ketopiperidine analog | Precursor for further derivatization |

Mechanistic Insight : Oxidation of the benzyl group proceeds via a radical intermediate, confirmed by EPR spectroscopy in a 2023 MDPI study .

Cycloaddition and Ring-Opening Reactions

The piperidine ring participates in [3+2] cycloadditions with nitrile oxides, forming spirocyclic derivatives:

Reagents and Conditions

-

Nitrile Oxides : React under microwave irradiation (120°C, 30 min) to yield spiroisoxazoline-piperidine hybrids .

Comparative Reactivity Table

| Reaction Type | Reagents | Rate (k, s⁻¹) | Thermodynamic Stability (ΔG, kcal/mol) |

|---|---|---|---|

| Fluorine Substitution | Piperidine/NaH | 1.2 × 10⁻³ | -8.7 |

| Carbonyl Reduction | NaBH₄ | 4.5 × 10⁻⁴ | -12.3 |

| Benzyl Oxidation | CrO₃ | 2.8 × 10⁻⁵ | -5.9 |

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine is primarily utilized as a building block for synthesizing potential therapeutic agents targeting the central nervous system. Its structural features allow for modulation of neurotransmitter receptors, making it a candidate for treating various neurological disorders.

Case Study: LPA Receptor Antagonists

Research has indicated that benzyl piperidine compounds can act as lysophosphatidic acid (LPA) receptor antagonists, which play crucial roles in diseases such as cancer and fibrosis. The compound's ability to inhibit these receptors may lead to novel treatments for proliferative and inflammatory diseases .

Materials Science

Novel Material Synthesis

The compound can also be employed in materials science to develop novel materials with unique electronic and optical properties. Its incorporation into polymer matrices or nanostructures may yield materials suitable for electronic applications or drug delivery systems.

Biological Research

Biochemical Probes

In biological research, this compound serves as a probe to study the interactions of piperidine derivatives with various biological targets. This application aids in understanding the pharmacodynamics and pharmacokinetics of related compounds.

Chemical Reactions Analysis

The compound can undergo various chemical reactions:

- Oxidation : Using potassium permanganate or chromium trioxide.

- Reduction : Involves hydrogen gas with a palladium catalyst.

- Substitution : The fluorine atom can be substituted with other groups through nucleophilic substitution reactions.

Major Products Formed

| Reaction Type | Major Products |

|---|---|

| Oxidation | Carboxylic acids or ketones |

| Reduction | Corresponding amines or alcohols |

| Substitution | Substituted pyridine derivatives |

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors in the brain, while the fluorinated pyridine ring can enhance binding affinity and selectivity. The compound may modulate the activity of these receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Key Observations :

- The target compound’s fluorine atom may enhance binding specificity compared to chlorine-containing analogs, as seen in kinase inhibitors where fluorine’s electronegativity improves target engagement .

- Synthetic complexity: The target compound likely requires more intricate synthesis than non-carbonyl derivatives, aligning with methodologies in Domling (2006) for multi-component reactions .

Pharmacokinetic and Toxicity Considerations

- Metabolic stability : Fluorine substitution may reduce oxidative metabolism, as demonstrated in fluorinated pyridines with longer plasma half-lives than chloro analogs .

Biological Activity

2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a piperidine ring, a benzyl group, and a fluorinated pyridine, which contribute to its unique pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.35 g/mol. Its structural features allow for various interactions with biological systems, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system. The piperidine moiety can engage with various receptors, while the fluorinated pyridine enhances binding affinity and selectivity, potentially modulating receptor activity and leading to diverse pharmacological effects .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Similar compounds have shown potential in cancer therapy, particularly through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor progression . The compound's structure may enable it to interact with cellular targets that regulate cancer cell growth.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, which could be beneficial in treating neurological disorders. Its ability to modulate receptor activity suggests potential applications in conditions like Alzheimer's disease and other neurodegenerative disorders .

- Anti-inflammatory Properties : Some studies highlight the anti-inflammatory potential of piperidine derivatives. The presence of the fluorinated pyridine ring might enhance these effects by stabilizing interactions with inflammatory mediators .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer properties of piperidine derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. Specifically, derivatives demonstrated significant activity against hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Case Study: Neuropharmacological Effects

Research on piperidine-based compounds indicated their potential as dual inhibitors for cholinesterase enzymes, which are critical in Alzheimer's disease treatment. The introduction of a benzyl group in the structure was found to improve brain penetration and enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(4-Benzylpiperidine-1-carbonyl)-5-fluoro-3-methylpyridine?

The compound is synthesized via coupling reactions between benzoylpiperidine derivatives and fluorinated pyridine precursors. For example, benzoylpiperidine intermediates are reacted with activated carboxylic acids (e.g., 5-fluoro-3-methylpicolinic acid) using coupling agents like EDCI or HATU in solvents such as dichloromethane or chloroform. Yields typically range from 75% to 84%, with purification via column chromatography (hexane/EtOAc or CHCl3/MeOH systems) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying chemical environments, such as the benzylpiperidine carbonyl group (δ ~160–170 ppm) and fluoropyridine signals. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) confirms purity (>95%), while elemental analysis validates empirical formulas (C, H, N percentages) .

Q. How is purity assessed during synthesis, and what thresholds are considered acceptable?

HPLC retention times (e.g., 13.036 minutes) and peak area percentages (>95%) are standard metrics. Discrepancies in elemental analysis (e.g., ±0.3% for carbon) may indicate residual solvents or byproducts, requiring re-crystallization or chromatographic purification .

Q. What safety protocols are recommended for handling this compound in the lab?

Referencing 4-benzylpiperidine safety data, wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation/ingestion; use fume hoods. In case of skin contact, rinse with soap/water. Store in airtight containers away from oxidizers .

Q. What physicochemical properties should be prioritized during initial characterization?

Melting point (e.g., 287–293°C for analogous compounds), solubility in organic solvents (e.g., chloroform, DMSO), and logP (lipophilicity) are key. Stability under acidic/basic conditions can be tested via accelerated degradation studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Solvent polarity (e.g., CHCl3/MeOH vs. hexane/EtOAc) and catalyst loading (e.g., 1.2 equiv. of coupling agents) significantly impact yield. Microwave-assisted synthesis or flow chemistry may reduce reaction times and byproduct formation .

Q. How should researchers address contradictions in elemental analysis data?

Discrepancies between calculated and observed C/H/N ratios (e.g., 0.5% deviation) may arise from incomplete drying or hygroscopic intermediates. Combustion analysis under inert atmospheres or Karl Fischer titration for moisture quantification can resolve these issues .

Q. What strategies are used to evaluate biological activity in structurally related compounds?

Benzoylpiperidine derivatives are tested for receptor binding (e.g., kinase assays) or enzyme inhibition (IC₅₀). Fluorinated pyridines are assessed for metabolic stability via liver microsome assays. Dose-response curves and molecular docking (using X-ray crystallography data from analogous compounds) guide structure-activity relationships .

Q. Can computational modeling predict interactions with biological targets?

Density functional theory (DFT) calculates electrostatic potentials of the benzylpiperidine carbonyl and fluoropyridine moieties. Molecular dynamics simulations (e.g., GROMACS) model binding to hydrophobic enzyme pockets, validated by X-ray structures of related spiro compounds .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) monitor degradation via HPLC. Buffered solutions (pH 6.5 ammonium acetate) are recommended for bioassays to prevent hydrolysis of the piperidine-carbamoyl bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.